(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of benzofuran, methoxyphenyl, thiazolyl, and pyrrolidine-2,3-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran, methoxyphenyl, thiazolyl, and pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
What sets (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H16N2O5S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H16N2O5S/c1-29-15-8-6-13(7-9-15)19-18(21(27)22(28)25(19)23-24-10-11-31-23)20(26)17-12-14-4-2-3-5-16(14)30-17/h2-12,19,27H,1H3 |
InChI Key |
QWBZSYOJOIJHHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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